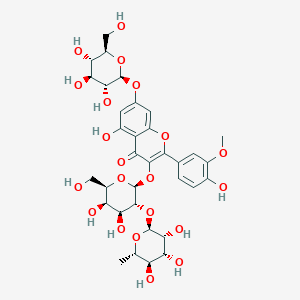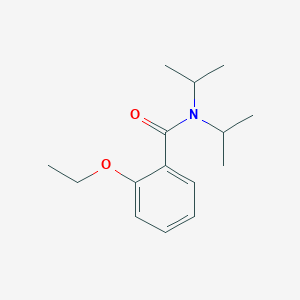
2-ethoxy-N,N-di(propan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N,N-di(propan-2-yl)benzamide, also known as ethylphenidate, is a psychoactive drug that belongs to the class of phenethylamines. It is a synthetic compound that has been widely used in scientific research due to its unique properties. Ethylphenidate has been known to have a similar chemical structure to methylphenidate, which is a common drug used to treat attention deficit hyperactivity disorder (ADHD). The purpose of
Mecanismo De Acción
Ethylphenidate acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the concentration of these neurotransmitters in the brain. This increase in neurotransmitter concentration leads to the stimulation of the central nervous system, which results in increased alertness, focus, and attention. The mechanism of action of 2-ethoxy-N,N-di(propan-2-yl)benzamidete is similar to that of m2-ethoxy-N,N-di(propan-2-yl)benzamidete, which is why it has been widely used in scientific research as a substitute for m2-ethoxy-N,N-di(propan-2-yl)benzamidete.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-ethoxy-N,N-di(propan-2-yl)benzamidete are similar to those of m2-ethoxy-N,N-di(propan-2-yl)benzamidete. It has been found to increase the concentration of dopamine and norepinephrine in the brain, which leads to increased alertness, focus, and attention. It has also been found to increase heart rate, blood pressure, and body temperature. Ethylphenidate has been shown to have a short half-life, which means that its effects are short-lived and wear off quickly.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-ethoxy-N,N-di(propan-2-yl)benzamidete in lab experiments include its similarity to m2-ethoxy-N,N-di(propan-2-yl)benzamidete, which makes it a suitable substitute for m2-ethoxy-N,N-di(propan-2-yl)benzamidete. It is also easy to synthesize and has a short half-life, which makes it easy to administer and study. The limitations of using 2-ethoxy-N,N-di(propan-2-yl)benzamidete in lab experiments include its potential for abuse and its short half-life, which means that its effects are short-lived and may not be suitable for long-term studies.
Direcciones Futuras
There are several future directions for the study of 2-ethoxy-N,N-di(propan-2-yl)benzamidete. One direction is to study its potential as a treatment for ADHD and other cognitive disorders. Another direction is to study its potential for abuse and addiction. Further research is needed to determine the long-term effects of 2-ethoxy-N,N-di(propan-2-yl)benzamidete and its potential for abuse. Additionally, the effects of different doses and administration routes need to be studied to determine the optimal dosing strategy for 2-ethoxy-N,N-di(propan-2-yl)benzamidete.
Métodos De Síntesis
The synthesis of 2-ethoxy-N,N-di(propan-2-yl)benzamidete involves the reaction of ethyl 2-bromoacetate with 2-amino-2-phenylbutane in the presence of a palladium catalyst. The reaction results in the formation of 2-ethoxy-N,N-di(propan-2-yl)benzamidete and hydrobromic acid as a byproduct. The synthesis method has been widely used in scientific research due to its simplicity and efficiency.
Aplicaciones Científicas De Investigación
Ethylphenidate has been used in scientific research to study its effects on the central nervous system. It has been found to have similar effects to m2-ethoxy-N,N-di(propan-2-yl)benzamidete, which is a commonly used drug for the treatment of ADHD. Ethylphenidate has been used to study the effects of dopamine and norepinephrine reuptake inhibition in the brain. It has also been used to study the effects of different doses and administration routes on behavior and cognition.
Propiedades
Número CAS |
138324-58-0 |
|---|---|
Nombre del producto |
2-ethoxy-N,N-di(propan-2-yl)benzamide |
Fórmula molecular |
C15H23NO2 |
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
2-ethoxy-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C15H23NO2/c1-6-18-14-10-8-7-9-13(14)15(17)16(11(2)3)12(4)5/h7-12H,6H2,1-5H3 |
Clave InChI |
SLKBFIAWEAQCAN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)N(C(C)C)C(C)C |
SMILES canónico |
CCOC1=CC=CC=C1C(=O)N(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride](/img/structure/B135083.png)
![11-Methylbenz[a]anthracene](/img/structure/B135086.png)
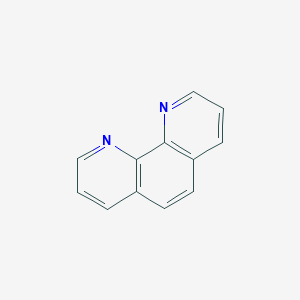
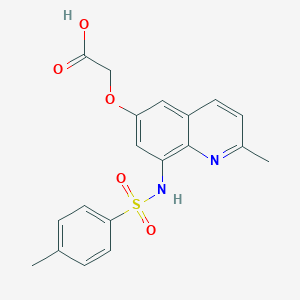
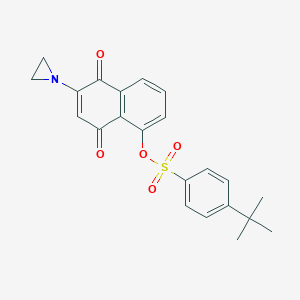
![[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate](/img/structure/B135096.png)
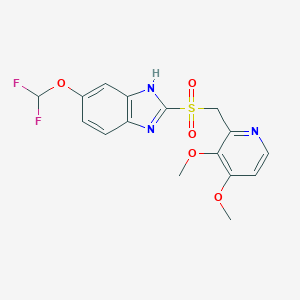
![2-[2-(2-Naphthalenyl)ethoxy]adenosine](/img/structure/B135104.png)
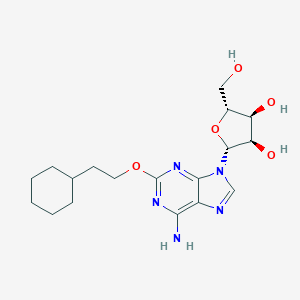
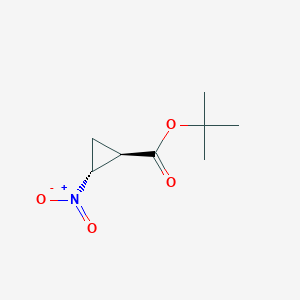
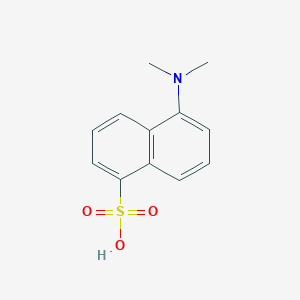
![2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester](/img/structure/B135120.png)
![5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol](/img/structure/B135121.png)
